![molecular formula C19H16FN7O2 B3002299 2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034275-32-4](/img/structure/B3002299.png)

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

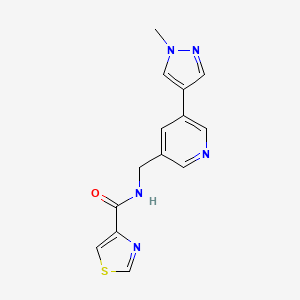

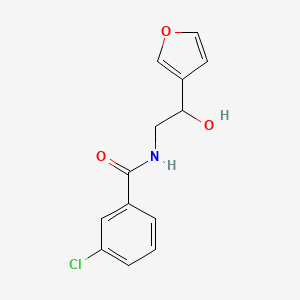

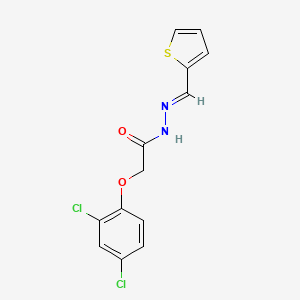

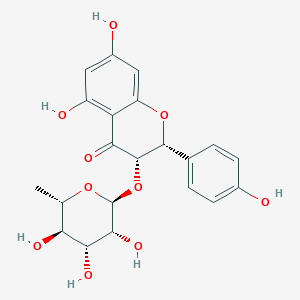

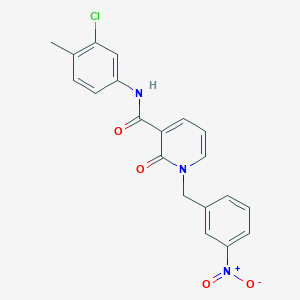

The compound "2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" is a complex heterocyclic molecule that appears to be a derivative of triazolopyrimidine. This class of compounds is known for its diverse biological activities and potential use in medicinal chemistry. The papers provided focus on the synthesis, molecular structure, and chemical properties of related triazolopyrimidine derivatives, which can offer insights into the analysis of the compound .

Synthesis Analysis

The synthesis of polycyclic heterocycles, such as the compound of interest, often involves the condensation of 2-amino substituted triazolopyrimidines with diketones or similar reagents. Paper describes an acid-catalyzed condensation method to create a wide variety of polycyclic derivatives, which could be relevant to the synthesis of our target compound. Additionally, paper discusses the reaction of partially hydrogenated 2-amino triazolopyrimidines with chlorocarboxylic acid chlorides, leading to amides and subsequent intramolecular alkylation to form related heterocycles. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of multiple rings, including triazole and pyrimidine moieties. Paper provides insights into the binding behavior of a related ligand, which could be extrapolated to understand the molecular interactions and conformation of our target compound. The study of complexes with divalent cations and the formation of supramolecular H-bond architectures can inform the potential binding sites and molecular geometry of the compound.

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives is influenced by their functional groups and the electronic nature of the rings. Paper explores the transformation of a triazolopyrimidine thiol into various amide derivatives, which suggests that the compound of interest may also undergo similar nucleophilic substitution reactions. Paper describes the synthesis of pyridotriazolopyrimidinones, which could be related to the chemical reactions that our target compound might participate in, especially in the presence of hydrazonoyl chlorides or aldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are determined by their molecular structure. Paper discusses the NMR coordination shifts in gold(III) chloride complexes of triazolopyrimidines, which can provide information on the electronic environment and the impact of metal coordination on the compound's properties. The observed shifts upon complexation can help predict the behavior of the compound under different chemical conditions.

Antibacterial Activity

Several papers, including and , report on the antibacterial activity of triazolopyrimidine derivatives. These studies demonstrate that certain substitutions on the triazolopyrimidine core can lead to compounds with significant antibacterial properties, which could be relevant if the compound of interest is being considered for pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- This compound is involved in the synthesis of various heterocyclic compounds. For instance, Hassneen and Abdallah (2003) described the preparation of related pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives through condensation processes (Hassneen & Abdallah, 2003).

- Elmaati (2002) synthesized novel azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and other derivatives involving the antipyrine moiety (Elmaati, 2002).

Biological and Chemical Applications

- De (2006) designed and synthesized derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine showing promising herbicidal and fungicidal activities (De, 2006).

- Liu et al. (2008) reported on the molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which exhibited blue organic light-emitting properties (Liu et al., 2008).

Advanced Material Development

- Fandzloch et al. (2020) explored the nanoencapsulation of ruthenium(ii) complexes with triazolopyrimidine in liposomes, enhancing their anticancer activity against melanoma cell lines (Fandzloch et al., 2020).

Pharmaceutical Research

- Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with antibacterial activity against various microbial strains (Lahmidi et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN7O2/c1-10-7-11(2)27-19(21-10)23-16(24-27)18(29)25-6-5-14-13(9-25)17(28)26-8-12(20)3-4-15(26)22-14/h3-4,7-8H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDGRJQGHWJPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)

![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)

![4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3002233.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)